![molecular formula C14H16O3 B8073631 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate](/img/structure/B8073631.png)
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate
Overview
Description
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoreaction Studies
A study by Hasegawa (1997) investigated the photoreaction of related compounds, including ethyl 2-bromomethyl-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate, in aqueous media. These photoreactions were promoted through photoinduced electron transfer processes (Hasegawa, 1997).
Synthesis and Transformation
Research by Sinyakov et al. (2017) involved the synthesis of derivatives such as ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate, showcasing the chemical transformation capabilities of these compounds (Sinyakov et al., 2017).
Anti-HIV Activity
Therkelsen et al. (2007) synthesized derivatives like 5-ethyl-2-thiouracil with a 6-(tetrahydronaphthalen-1-yl)methyl substituent, evaluating their potential anti-HIV activity. This highlights the biomedical research applications of such compounds (Therkelsen et al., 2007).
Rearrangement and Synthesis
Silva et al. (2006) explored the rearrangement of b,g-unsaturated esters, including 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, leading to the synthesis of indans with a b-keto ester moiety. This study demonstrates the use of these compounds in organic synthesis (Silva et al., 2006).
Marine Fungus Derivatives
Wu et al. (2010) discovered new compounds from the marine fungus Penicillium sp., including derivatives of the tetrahydronaphthalene structure. This shows the natural occurrence and potential pharmacological interest in these compounds (Wu et al., 2010).
Quantum Chemical Studies and Bromination
Pankratov et al. (2004) conducted a quantum chemical study on the bromination of related compounds like 1-oxo-1,2,3,4-tetrahydronaphthalene, offering insights into the chemical properties and reactivities of these molecules (Pankratov et al., 2004).
Anticancer Agent Synthesis
Gouhar and Raafat (2015) synthesized (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015).
properties
IUPAC Name |
[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(15)17-9-14(16)13-7-6-11-4-2-3-5-12(11)8-13/h6-8H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKEMOQAJHNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC2=C(CCCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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